

A Technical Guide to the Physicochemical Properties of Bismuth Subsalicylate Powder

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Compound of Interest		
Compound Name:	Bismuth subsalicylate	
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Introduction: **Bismuth Subsalicylate** (BSS) is a well-established active pharmaceutical ingredient (API) renowned for its therapeutic efficacy in treating a range of gastrointestinal ailments, including diarrhea, heartburn, and indigestion.[1][2][3] Marketed most famously as Pepto-Bismol, its mechanism relies on the combined action of its bismuth and salicylate moieties.[1][3] A thorough understanding of the physicochemical properties of BSS powder is paramount for researchers, scientists, and drug development professionals to ensure proper formulation, stability, and bioavailability. This technical guide provides an in-depth overview of these core properties, supported by experimental protocols and data.

Core Physicochemical Properties

Bismuth Subsalicylate is an odorless, fine, off-white crystalline powder.[3][4][5] Its fundamental properties are summarized in the tables below.

Table 1: General Physicochemical Properties of **Bismuth Subsalicylate** Powder



Property	Value	References
Molecular Formula	C7H5BiO4	[1][3][4][5]
Molecular Weight	362.09 g/mol	[1][4][5]
Appearance	Fine, off-white powder	[4][5]
Odor	Odorless	[3][4]
Melting Point	>350 °C (decomposes)	[3][4][5]
pH (10g in 90mL water)	2.7 - 5.0	[6]
Loss on Drying	≤ 1.0%	[4]
Density	0.43 - 3.05 g/cm³ (Note: significant variation in reported values)	[3][5]

Table 2: Solubility Profile of Bismuth Subsalicylate Powder

Solvent	Solubility	References
Water	Practically Insoluble	[2][4][5]
Alcohol (Ethanol)	Practically Insoluble	[3][5]
DMSO	27.5 mg/mL (Sonication recommended)	[2]
Mineral Acids	Soluble with decomposition	[3]
Alkali	Soluble	[3][5]

Structural and Morphological Characteristics

Crystal Structure: For many years, the precise crystal structure of BSS remained elusive due to its tendency to form very small crystals with structural defects, which hindered analysis by traditional single-crystal X-ray diffraction (SCXRD).[1][7] Recent advancements using 3D electron diffraction (3DED) and scanning transmission electron microscopy (STEM) have revealed that BSS is a layered coordination polymer with the formula $BiO(C_7H_5O_3)$.[1][8][9] The

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structure consists of rod-shaped inorganic building units of bismuth cations (Bi³⁺) and bridging oxygen anions (μ -O²⁻).[8][10] These inorganic rods are linked by the organic salicylate anions. [8] This layered arrangement, with the less polar salicylate components forming the outer surfaces, explains the compound's very poor solubility in water.[7]

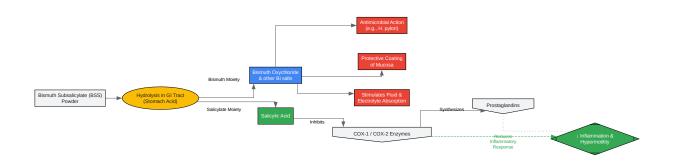
Particle Size and Morphology: BSS powder typically consists of plank-shaped crystals.[7] Particle size analysis has indicated a mean diameter of approximately 9.61 μ m, though some sources specify a maximum particle size of 2 μ m.[11][12] The particle size distribution is a critical parameter that can influence the dissolution rate and bioavailability of the final drug product.

Mechanism of Action

The therapeutic effects of **Bismuth Subsalicylate** are a result of its hydrolysis in the gastrointestinal tract into its active components: a bismuth moiety (primarily bismuth oxychloride) and salicylic acid.[1][3]

- Bismuth Moiety: The bismuth salts provide multiple benefits. They exert direct antimicrobial and bactericidal actions against pathogens like E. coli and H. pylori.[1][13][14] They also form a protective coating over the stomach and intestinal lining, shielding the mucosa from irritation.[13][14] Furthermore, bismuth is thought to stimulate the absorption of fluids and electrolytes, an antisecretory action that helps control diarrhea.[1][15]
- Salicylate Moiety: Salicylic acid acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes.[14][16][17] This inhibition prevents the synthesis of prostaglandins, which are key mediators of intestinal inflammation and hypermotility.[14][15]





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Figure 1: Mechanism of Action of Bismuth Subsalicylate

Experimental Protocols for Characterization Structural and Morphological Analysis

- 1. 3D Electron Diffraction (3DED) and STEM: This is the definitive method for BSS crystal structure determination.[9]
- Objective: To determine the atomic-level crystal structure from nanocrystalline powder.
- Methodology:
 - Disperse the BSS powder onto a transmission electron microscopy (TEM) grid.
 - Identify suitable, well-isolated nanocrystals.
 - Using an electron microscope, collect a series of electron diffraction patterns while tilting the crystal at small angular increments.[8]



- Process the diffraction data to reconstruct the 3D reciprocal lattice and solve the crystal structure.
- Use high-resolution STEM imaging to visualize the layered structure directly and identify variations in stacking or defects.[7][9]
- 2. Particle Size Analysis by Laser Diffraction:
- Objective: To determine the particle size distribution of the BSS powder.
- Methodology:
 - Disperse the BSS powder in a suitable liquid medium in which it is insoluble, using a surfactant to prevent agglomeration.
 - Introduce the suspension into a laser diffraction particle size analyzer.[11]
 - A laser beam is passed through the sample, and the particles scatter the light at angles inversely proportional to their size.
 - Detectors measure the angular distribution of the scattered light.
 - Software algorithms convert the scattering pattern into a particle size distribution.

Spectroscopic and Thermal Analysis

- 1. Powder X-Ray Diffraction (PXRD):
- Objective: To confirm the crystalline nature and phase purity of the BSS powder.
- Methodology:
 - Pack the BSS powder into a sample holder.
 - Place the sample in a powder X-ray diffractometer.
 - \circ Irradiate the sample with monochromatic X-rays (commonly Cu K α radiation) over a range of incident angles (2 θ).[18]



- Record the intensity of the diffracted X-rays at each angle.
- The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystalline phase.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
- Objective: To identify the functional groups present in the BSS molecule.
- Methodology:
 - Prepare the sample, typically by mixing a small amount of BSS powder with dry potassium bromide (KBr) and pressing it into a thin pellet.
 - Place the pellet in the sample holder of an FT-IR spectrometer.
 - Pass a beam of infrared radiation through the sample.
 - The instrument records the absorption of IR radiation at different wavenumbers,
 corresponding to the vibrational frequencies of the molecular bonds (e.g., C=O, O-H, C-C).
- 3. Simultaneous Thermal Analysis (TGA/DSC):
- Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of BSS powder.
- Methodology:
 - Place a small, accurately weighed amount of BSS powder into a crucible (e.g., alumina or platinum).
 - Load the crucible into a Simultaneous Thermal Analyzer (STA).[19][20]
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
 - The instrument simultaneously records:

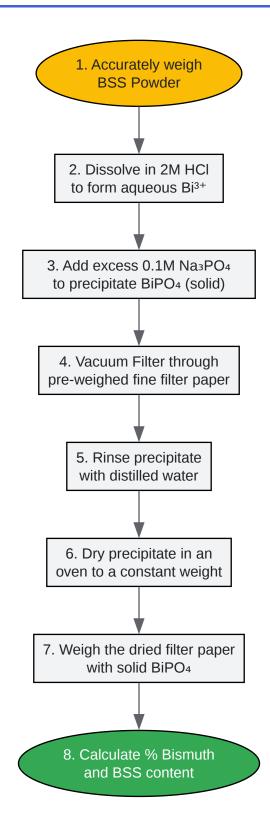


- TGA Curve: The change in mass as a function of temperature, indicating moisture loss and decomposition.
- DSC Curve: The heat flow into or out of the sample, indicating endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

Quantitative Analysis

Gravimetric Determination of Bismuth: This protocol allows for the quantitative determination of bismuth content in a BSS sample.[21][22]





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Figure 2: Workflow for Gravimetric Analysis of Bismuth

Methodology:



- An accurately weighed sample of BSS powder is dissolved in 2 M hydrochloric acid. This breaks down the compound and brings the bismuth into solution as Bi³⁺ ions.[21][22]
- An excess of a precipitating agent, typically 0.1 M sodium phosphate (Na₃PO₄), is added to the solution. This causes the quantitative precipitation of the highly insoluble salt, bismuth phosphate (BiPO₄).[21][22]
- The solution is filtered through a pre-weighed, fine-porosity filter paper to collect the BiPO₄
 precipitate.
- The collected precipitate is rinsed with distilled water to remove any soluble impurities.
- The filter paper and precipitate are dried in an oven at a suitable temperature (e.g., 105-110 °C) until a constant mass is achieved.
- By knowing the final mass of the BiPO₄ precipitate and its molar mass, the initial mass and percentage of bismuth in the original BSS sample can be calculated via stoichiometry.

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